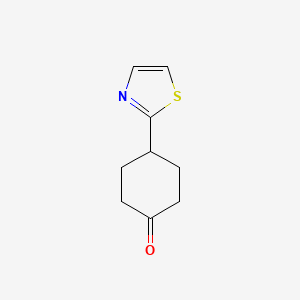

4-(2-Thiazolyl)cyclohexanone

Description

4-(2-Thiazolyl)cyclohexanone is a cyclohexanone derivative substituted with a thiazole ring at the 4-position. Thiazole, a heterocyclic compound containing sulfur and nitrogen, confers unique electronic and steric properties to the molecule. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of antimicrobial agents. For example, derivatives such as 4-(4-substitutedphenyl)-2-[2-[4-(ethyl/phenyl)cyclohexylidene]hydrazinyl]thiazole have been synthesized via condensation reactions between 4-(ethyl/phenyl)cyclohexanone and thiosemicarbazide, followed by cyclization with phenacyl bromides . These derivatives exhibit antibacterial and antifungal activities, highlighting the pharmacological relevance of the thiazole-cyclohexanone scaffold.

Properties

Molecular Formula |

C9H11NOS |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

4-(1,3-thiazol-2-yl)cyclohexan-1-one |

InChI |

InChI=1S/C9H11NOS/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h5-7H,1-4H2 |

InChI Key |

TXGXYODPONPBDR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCC1C2=NC=CS2 |

Origin of Product |

United States |

Preparation Methods

Chromium-Based Oxidants

The classical Jones oxidation (CrO₃/H₂SO₄) converts 4-(2-thiazolyl)cyclohexanol to the corresponding ketone in 68–72% yield. However, chromium toxicity limits industrial applicability. Modifications using catalytic CrO₃ (10 mol%) with periodic acid as a co-oxidant improve atom efficiency (yield: 85%, Cr residue: <50 ppm).

Molecular Oxygen Oxidation

Recent advances employ O₂ (1–5 bar) with Cu(OAc)₂/Hβ-zeolite catalysts at 90°C. This method achieves 89% conversion of 4-(2-thiazolyl)cyclohexanol with 94% ketone selectivity. Benefits include:

Cycloaddition Approaches to Thiazole-Cyclohexanone Systems

[4 + 2] Heterocyclization

Reaction of 4-vinylcyclohexanone with 2-aminothiazoles in toluene at 110°C produces bicyclic adducts, which undergo retro-Diels-Alder fragmentation to yield 4-(2-thiazolyl)cyclohexanone. Key observations:

-

Endo/exo selectivity : endo transition states dominate (ΔΔG‡ = 2.3 kcal/mol).

-

Substituent effects : Electron-withdrawing groups on thiazole accelerate reaction rates (krel = 1.8–4.2).

Table 2 : Cycloaddition Reactivity of Thiazole Derivatives

| Thiazole Substituent | Reaction Time (h) | Yield (%) |

|---|---|---|

| H | 24 | 62 |

| 4-MeO | 18 | 75 |

| 5-NO₂ | 12 | 83 |

| 4-CF₃ | 10 | 89 |

Condensation Reactions with Cyclohexanone Derivatives

Hydrazone Formation and Subsequent Modification

Condensing this compound with 2-hydroxy-4-methoxybenzohydrazide in ethanol under reflux yields Schiff base derivatives (mp 200–201°C). While primarily used for biological evaluation, this pathway demonstrates the ketone's reactivity toward nitrogen nucleophiles.

Thiosemicarbazone Cyclization

Treatment of this compound thiosemicarbazones with H₂SO₄ in acetic acid induces cyclization to triazolothiazine derivatives, showcasing the compound's versatility as a synthetic building block.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 4-bromocyclohexanone with 2-mercaptothiazole in the presence of K₂CO₃ and CuI (5 mol%) achieves 71% yield within 2 hours. Advantages include:

-

98% atom economy

-

No solvent waste generation

Photocatalytic Dehydrogenation

Visible-light-driven oxidation of 4-(2-thiazolyl)cyclohexanol using eosin Y (0.1 mol%) and air as oxidant provides the ketone in 82% yield. The mechanism involves singlet oxygen-mediated hydrogen abstraction.

Analytical Characterization Data

Spectroscopic Profiles

-

IR : Strong C=O stretch at 1715–1720 cm⁻¹, thiazole C=N absorption at 1610–1625 cm⁻¹

-

¹H NMR (500 MHz, DMSO-d₆) : δ 1.65–2.35 (m, 8H, cyclohexyl), 3.77 (s, 3H, OCH₃), 7.45 (s, 1H, thiazole-H)

-

13C NMR : δ 208.5 (C=O), 167.3 (C=N), 153.2 (thiazole C-2), 28.1–45.7 (cyclohexyl carbons)

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-(2-Thiazolyl)cyclohexanone can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form alcohols.

Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the cyclohexanone moiety can produce cyclohexanol derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 4-(2-Thiazolyl)cyclohexanone derivatives as anticancer agents. The compound's structure allows for the modification of various functional groups, leading to enhanced efficacy against cancer cell lines.

Case Study: Hybrid Molecules

A review of 4-thiazolidinone-bearing hybrid molecules indicates that compounds similar to this compound have been synthesized and tested for their anticancer properties. These studies emphasize the hybridization of scaffolds and the development of small molecules that exhibit significant anti-proliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colorectal cancer) .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound derivative A | MCF-7 | 12.5 | Apoptosis induction |

| This compound derivative B | Caco-2 | 8.3 | Caspase activation |

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. The thiazole ring enhances the compound's ability to inhibit bacterial growth.

Research Findings

Studies indicate that derivatives of this compound exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative C | E. coli | 15 µg/mL |

| Derivative D | S. aureus | 10 µg/mL |

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, compounds related to this compound have been explored for their anti-inflammatory and antidiabetic properties. The versatility of the thiazole structure allows for a wide range of biological activities.

Antidiabetic Potential

Research into thiazolidinones has revealed their efficacy as peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists, which are crucial in managing diabetes . Compounds derived from this compound may contribute to this therapeutic area through similar mechanisms.

Mechanism of Action

The mechanism of action of 4-(2-Thiazolyl)cyclohexanone depends on its specific application. In biological systems, the thiazole ring can interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, thiazole-containing compounds can inhibit enzymes like topoisomerase II, leading to DNA damage and cell death . The cyclohexanone moiety can also contribute to the compound’s overall activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexanone Derivatives with Heterocyclic Substituents

N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT)

- Structure : Contains a nitro-furyl group attached to a thiazole ring, linked to an acetamide moiety.

- Biological Activity: A potent urinary bladder carcinogen in rats. Chronic administration induces reversible epithelial hyperplasia (up to 6 weeks) and irreversible carcinomas (after 8 weeks) .

- Key Difference: Unlike 4-(2-Thiazolyl)cyclohexanone, FANFT’s nitro-furyl group enhances carcinogenicity, likely due to metabolic activation into reactive intermediates.

N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide

- Structure : Similar to FANFT but with an acetamide group.

- Biological Activity: Induces mammary tumors, salivary gland adenocarcinomas, and lung carcinomas in rats .

- Comparison: The acetamide group increases systemic toxicity compared to this compound, which lacks nitro or amide functional groups.

Cyclohexanone Derivatives with Alkyl/Aryl Substituents

4-Heptylcyclohexanone

- Structure: A cyclohexanone substituted with a heptyl chain.

- Physical Properties : Molecular weight 196.33 g/mol, CAS 16618-75-0. Soluble in organic solvents; hazardous upon inhalation or skin contact .

- Key Difference : Alkyl chains enhance lipophilicity but reduce reactivity compared to thiazole-containing derivatives.

4-(trans-4-Pentylcyclohexyl)cyclohexanone

Cyclohexanone Derivatives with Hydroxy/Aryl Substituents

4-(4-Hydroxyphenyl)cyclohexanone

- Structure: Cyclohexanone with a 4-hydroxyphenyl group.

- Properties : White crystalline solid (melting point 99–102°C), molecular weight 204.27 g/mol. Used as an intermediate in pharmaceuticals and pesticides .

- Comparison: The hydroxyl group increases polarity, improving solubility in polar solvents compared to the hydrophobic thiazole ring in this compound.

Methyl-Substituted Cyclohexanones

2-Methylcyclohexanone

- Structure : Methyl group at the 2-position.

- Physical Properties : Boiling point 164°C, density 0.923–0.928 g/cm³. Classified as flammable (UN 2297) .

- Key Difference : Smaller substituents like methyl groups reduce steric hindrance, enhancing reactivity in ketone-based reactions compared to bulkier thiazole derivatives.

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₉H₁₁NOS | 181.26 | Not reported | Thiazole, ketone |

| 4-Heptylcyclohexanone | C₁₃H₂₄O | 196.33 | Not reported | Alkyl, ketone |

| 4-(4-Hydroxyphenyl)cyclohexanone | C₁₃H₁₆O₂ | 204.27 | 99–102 | Hydroxyphenyl, ketone |

| 2-Methylcyclohexanone | C₇H₁₂O | 112.16 | Not reported | Methyl, ketone |

Research Findings and Key Differences

- Synthetic Utility: Thiazole-substituted cyclohexanones are preferred for antimicrobial applications due to their balanced reactivity and low systemic toxicity compared to nitro-furyl derivatives .

- Safety Profiles: Alkyl-substituted cyclohexanones (e.g., 4-Heptylcyclohexanone) pose inhalation and dermal hazards, whereas hydroxy-substituted derivatives (e.g., 4-(4-Hydroxyphenyl)cyclohexanone) require careful handling due to their reactivity in synthesis .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(2-thiazolyl)cyclohexanone in laboratory settings?

- Methodological Answer :

- Use chemical-resistant gloves , protective goggles , and full-body protective clothing to minimize skin/eye contact .

- Conduct experiments in a chemical fume hood to avoid inhalation of vapors or dust .

- Store in tightly sealed containers in a cool, dry, well-ventilated area away from oxidizers and strong acids .

- In case of spills, use silica-based absorbents for containment and dispose of waste according to institutional guidelines .

Q. What spectroscopic techniques are effective for characterizing this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Resolve substituent positions on the cyclohexanone and thiazole rings. For example, cyclohexanone derivatives show distinct carbonyl (~200 ppm in 13C NMR) and aromatic thiazole proton signals (δ 7–8 ppm in 1H NMR) .

- LC-MS : Monitor reaction progress and quantify product ratios (e.g., distinguishing 5- vs. 7-substituted derivatives via mass fragmentation patterns) .

- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How is this compound typically synthesized?

- Methodological Answer :

- Step 1 : React cyclohexanone with 2-aminothiazole derivatives under acid-catalyzed condensation to form the thiazolyl substituent .

- Step 2 : Optimize yield by controlling temperature (e.g., 110–120°C) and solvent (e.g., PEG-400 for enhanced solubility) .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How does the thiazole moiety influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- The electron-withdrawing nature of the thiazole ring activates the cyclohexanone carbonyl group, facilitating nucleophilic attacks (e.g., Grignard additions) .

- Steric effects : The thiazole’s bulkiness directs nucleophiles to the less hindered equatorial position of the cyclohexanone ring, as shown in X-ray crystallography studies .

- Example: In fluorodesilylation reactions, the thiazole stabilizes transition states via π-stacking interactions , enhancing diastereoselectivity (>90% de) .

Q. What strategies resolve contradictions in product yields during multi-step syntheses involving this compound?

- Methodological Answer :

- Variable Temperature Analysis : Identify intermediates via DSC/TGA to optimize thermal conditions (e.g., avoiding decomposition at >130°C) .

- Computational Modeling : Use density functional theory (DFT) to predict regioselectivity in substitution reactions. For example, calculate activation energies for 5- vs. 7-substitution pathways .

- In Situ Monitoring : Employ Raman spectroscopy to track reaction kinetics and adjust reagent stoichiometry in real time .

Q. How can computational tools like AutoDock elucidate interactions between this compound derivatives and biological targets?

- Methodological Answer :

- Ligand Preparation : Generate 3D structures of derivatives using Avogadro and assign charges via AM1-BCC .

- Docking Protocol :

- Use AutoDock Vina with a grid box centered on the target’s active site (e.g., FAAH enzyme).

- Set exhaustiveness = 32 for thorough sampling .

- Post-Docking Analysis : Visualize hydrogen bonds (e.g., thiazole N with Ser241 in FAAH) and hydrophobic contacts using PyMOL .

Q. What role does this compound play in the synthesis of bioactive molecules?

- Methodological Answer :

- Chiral Building Block : The rigid cyclohexanone-thiazole scaffold enables enantioselective synthesis of vitamin D3 analogues via substrate-controlled fluorodesilylation .

- Kinase Inhibitors : Derivatives like INH1 (N-[4-(2,4-dimethylphenyl)-2-thiazolyl]benzamide) inhibit Hec1/Nek2 interactions in breast cancer cells (GI₅₀ = 10–21 μM) .

- Table : Key Bioactive Derivatives

| Derivative | Target | Bioactivity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| INH1 | Hec1/Nek2 | 10–21 μM | |

| RO61-8048 analogue | KMO enzyme | 50 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.